molecular formula C24H31N3O5S2 B2960588 4-[butyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865161-71-3

4-[butyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2960588
CAS RN: 865161-71-3
M. Wt: 505.65
InChI Key: VPDVUJHSDFMOES-IZHYLOQSSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that pinacol boronic esters are used in various chemical reactions . For instance, they are used in catalytic protodeboronation, a process paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial efficacy against a range of bacteria and fungi. The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide groups, has shown significant antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019). Similarly, new classes of benzamide derivatives bearing bioactive moieties have demonstrated efficacy as antimicrobials, with specific compounds showing significant antibacterial and antifungal activity (Priya et al., 2006).

Anticancer Activity

Compounds containing sulfonamide and benzamide structures have been explored for their anticancer potential. Co(II) complexes of certain sulfonamide derivatives have been synthesized and their structures identified, with subsequent studies revealing in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). This indicates the potential use of sulfonamide derivatives in developing anticancer therapies.

Sensor Development

Sulfonamide drugs have been utilized as electroactive materials for creating PVC-based electrodes selective for Zn2+ ions. These sensors exhibit good selectivity and rapid response, making them useful in detecting zinc(II) contents in various materials (Saleh & Gaber, 2001). Such applications are essential in environmental monitoring and industrial processes where metal ion detection is critical.

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S2/c1-5-7-14-26(6-2)34(29,30)20-11-8-18(9-12-20)23(28)25-24-27(15-16-31-3)21-13-10-19(32-4)17-22(21)33-24/h8-13,17H,5-7,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVUJHSDFMOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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